molecular formula C31H55N12O19P B1208053 Dhs-amp CAS No. 95327-19-8

Dhs-amp

Cat. No.: B1208053
CAS No.: 95327-19-8
M. Wt: 930.8 g/mol
InChI Key: XBRXZEJTZWTSKA-LYYCMFPXSA-N
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Description

Dihydroxyacetone phosphate (DHAP), also referred to as DHS-AMP in certain biochemical contexts, is a critical intermediate in glycolysis and lipid metabolism. Structurally, it consists of a three-carbon backbone with a phosphate group and ketone functionality, enabling its role in energy production and biosynthesis . DHAP is enzymatically interconvertible with glyceraldehyde-3-phosphate (GAP) via triosephosphate isomerase, a key step in carbohydrate metabolism. Its quantification is essential for studies on metabolic disorders, enzymatic activity assays, and drug development targeting metabolic pathways. Commercial DHAP assay kits employ fluorometric or colorimetric methods to measure its concentration in biological samples, with detection limits as low as 0.1 µM .

Properties

CAS No.

95327-19-8

Molecular Formula

C31H55N12O19P

Molecular Weight

930.8 g/mol

IUPAC Name

[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H41N7O12.C10H14N5O7P/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;4-,6-,7-,10?/m01/s1

InChI Key

XBRXZEJTZWTSKA-LYYCMFPXSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Synonyms

adenylyl dihydrostreptomycin
DHS-AMP

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare DHAP (DHS-AMP) with structurally and functionally related compounds, such as adenosine monophosphate (AMP), glyceraldehyde-3-phosphate (GAP), and 2-phosphoglycerate (2-PG).

Structural and Functional Comparison
Property This compound (DHAP) AMP GAP 2-PG
Molecular Formula C3H7O6P C10H14N5O7P C3H7O6P C3H7O7P
Functional Groups Ketone, phosphate Adenine, ribose, phosphate Aldehyde, phosphate Carboxyl, phosphate
Metabolic Role Glycolysis, lipid synthesis Energy transfer (ATP precursor) Glycolysis, Calvin cycle Glycolysis, gluconeogenesis
Assay Sensitivity 0.1 µM (fluorometric) 5 µM (HPLC) 0.5 µM (spectrophotometric) 2 µM (enzymatic assay)

Key Findings :

  • DHAP and GAP are structural isomers but differ in reactivity due to their ketone vs. aldehyde groups. DHAP’s ketone group makes it less reactive in redox reactions compared to GAP .
  • AMP, a nucleotide, serves distinct roles in energy transfer, contrasting with DHAP’s metabolic intermediary functions .
Analytical Method Performance

DHAP assays prioritize fluorometric detection due to its high sensitivity, whereas AMP is often quantified via HPLC for specificity in complex matrices . GAP and 2-PG require enzymatic coupling (e.g., NADH-linked assays) for accurate measurement, introducing higher variability (±15% vs. ±5% for DHAP fluorometry) .

Limitations and Interferences
  • DHAP : Subject to interference by glycerol phosphate dehydrogenase in cellular lysates, necessitating inhibitor cocktails .
  • AMP: Cross-reactivity with ADP/ATP in immunoassays requires chromatographic separation .
  • GAP/2-PG : NADH-dependent assays are prone to interference from hemolyzed samples .

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